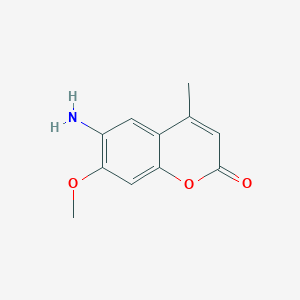

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one

Vue d'ensemble

Description

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its fluorescent properties and is used in various scientific research applications, including as a fluorescent probe in biophysical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of an acid catalyst. For instance, the reaction of 7-hydroxy-4-methylcoumarin with methoxycarbonyl chloride followed by the addition of hydrazine hydrate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-speed ball mill mixers and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of reduced coumarin derivatives.

Substitution: Formation of substituted coumarin derivatives.

Applications De Recherche Scientifique

Chemical Applications

1. Building Block for Synthesis

- 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

2. Fluorescent Probe

- The compound is utilized as a fluorescent probe in analytical chemistry, particularly for detecting serine proteases. Its fluorescent properties enable real-time monitoring of enzyme activity, which is vital for biochemical assays.

Biological Applications

1. Anticancer Activity

- Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that structural modifications can enhance its efficacy against various cancer cell lines. For instance, derivatives with specific substitutions on the benzylamino group have demonstrated significant anti-inflammatory effects in preclinical models .

2. Antimicrobial Properties

- This compound has been investigated for its antimicrobial activity against a range of pathogens. It has shown effectiveness against bacterial strains, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, particularly in models of paw edema induced by carrageenan. Certain derivatives displayed superior activity compared to established anti-inflammatory drugs like indomethacin .

Medical Applications

1. Drug Development

- The compound is being explored for its potential as a therapeutic agent in treating conditions such as cancer and inflammation. Its mechanism involves inhibiting specific enzymes linked to disease progression, making it a target for drug development .

2. Diagnostic Tools

- Due to its fluorescent properties, this coumarin derivative is also being developed as a marker in biological assays, facilitating the detection of various biomolecules in clinical diagnostics .

Industrial Applications

1. Dyes and Optical Brighteners

- In the industrial sector, this compound is used in the production of dyes and optical brighteners due to its vibrant color and stability under light exposure .

2. Green Chemistry Approaches

- The synthesis of this compound can be optimized using green chemistry principles, such as solvent-free reactions and environmentally friendly catalysts, promoting sustainable practices in chemical manufacturing .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Method | Description | Advantages |

|---|---|---|

| Pechmann Condensation | Condensation of phenols with β-keto esters | High yield |

| Mechanochemical Methods | Solvent-free synthesis via ball milling | Environmentally friendly |

Mécanisme D'action

The mechanism of action of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to enzymes and undergoes a conformational change that results in fluorescence emission. This property is exploited in various biochemical assays to monitor enzyme activities and other biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Amino-4-methylcoumarin: Another coumarin derivative used as a fluorescent probe.

4-Methyl-7-hydroxycoumarin: Known for its use in the synthesis of other coumarin derivatives.

Uniqueness

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

Activité Biologique

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C11H13N1O3

- Molecular Weight: 219.23 g/mol

This compound features a coumarin backbone with an amino group and a methoxy substituent, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that coumarin derivatives, including this compound, possess anticancer properties. A study highlighted that certain coumarin analogs could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, compounds with similar structures have shown IC50 values ranging from 50 to 150 μM against various cancer cell lines, suggesting that this compound may exhibit comparable efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways. For instance, related coumarin compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 100 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Studies suggest that coumarins can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This property is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), where effective coumarins exhibit significant radical scavenging activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of coumarin derivatives is essential for optimizing their biological activities. Modifications at the amino and methoxy positions can enhance potency and selectivity. For example, increasing the hydrophobicity of substituents has been correlated with improved anticancer activity .

| Compound | Activity | IC50/MIC Value | Reference |

|---|---|---|---|

| 6-Amino-7-methoxy-4-methyl-coumarin | Anticancer | ~100 μM | |

| Similar Coumarin Derivative | Antimicrobial | 20 μg/mL | |

| Coumarin Analogs | Antioxidant | Significant scavenging |

Case Studies

- Anticancer Efficacy : A study conducted on various coumarin derivatives demonstrated that those with amino substitutions exhibited enhanced cytotoxic effects against HeLa cells, with IC50 values significantly lower than those without such modifications .

- Antimicrobial Assessment : The antimicrobial activity was tested against several bacterial strains, showing that the compound effectively inhibited growth at concentrations comparable to standard antibiotics .

Propriétés

IUPAC Name |

6-amino-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSFFVYHKYAFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316127 | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29001-27-2 | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29001-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029001272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC299881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.